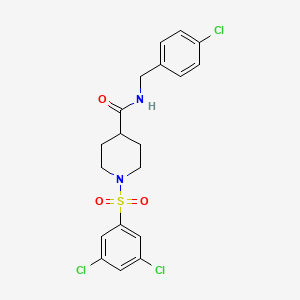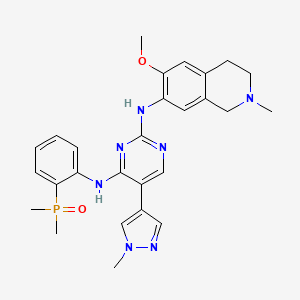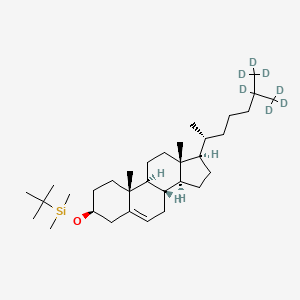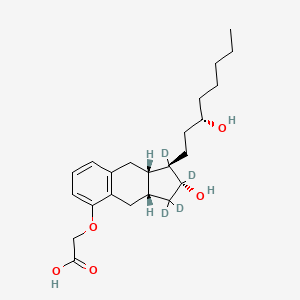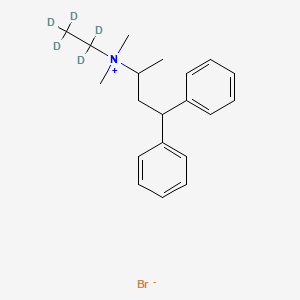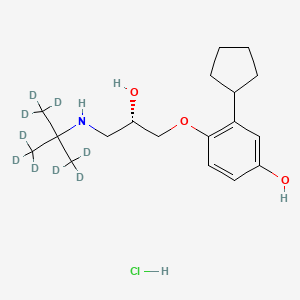
(S)-4-Hydroxy penbutolol-d9 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-Hydroxy penbutolol-d9 (hydrochloride) is a deuterated compound of penbutolol hydrochloride. Deuterated compounds are those in which hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Hydroxy penbutolol-d9 (hydrochloride) involves the deuteration of penbutolol hydrochloride. The process typically includes the following steps:
Deuteration: The hydrogen atoms in penbutolol hydrochloride are replaced with deuterium. This can be achieved using deuterated reagents such as deuterium gas (D2) or deuterated solvents.
Hydroxylation: The introduction of a hydroxyl group (-OH) at the 4th position of the penbutolol molecule. This step often requires specific catalysts and reaction conditions to ensure the correct placement of the hydroxyl group.
Industrial Production Methods
Industrial production of (S)-4-Hydroxy penbutolol-d9 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using large quantities of deuterated reagents to replace hydrogen atoms with deuterium.
Catalytic Hydroxylation: Employing industrial catalysts and optimized reaction conditions to introduce the hydroxyl group efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-Hydroxy penbutolol-d9 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert it into other functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are employed under specific conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted penbutolol derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-4-Hydroxy penbutolol-d9 (hydrochloride) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to understand the metabolic pathways and interactions of penbutolol.
Medicine: Investigated for its potential therapeutic effects and as a tool to study drug metabolism and pharmacokinetics.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes.
Wirkmechanismus
The mechanism of action of (S)-4-Hydroxy penbutolol-d9 (hydrochloride) involves its interaction with beta-adrenergic receptors. As a beta-adrenergic receptor antagonist, it inhibits the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Penbutolol hydrochloride: The non-deuterated form of the compound.
(±)-Penbutolol-d9 hydrochloride: A racemic mixture of the deuterated compound.
®-4-Hydroxy penbutolol-d9 (hydrochloride): The enantiomer of the (S)-form.
Uniqueness
(S)-4-Hydroxy penbutolol-d9 (hydrochloride) is unique due to its specific stereochemistry and deuteration. The presence of deuterium atoms provides enhanced stability and allows for detailed studies of metabolic pathways. Its stereochemistry ensures selective interaction with biological targets, making it a valuable tool in pharmacological research.
Eigenschaften
Molekularformel |
C18H30ClNO3 |
|---|---|
Molekulargewicht |
352.9 g/mol |
IUPAC-Name |
3-cyclopentyl-4-[(2S)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]phenol;hydrochloride |
InChI |
InChI=1S/C18H29NO3.ClH/c1-18(2,3)19-11-15(21)12-22-17-9-8-14(20)10-16(17)13-6-4-5-7-13;/h8-10,13,15,19-21H,4-7,11-12H2,1-3H3;1H/t15-;/m0./s1/i1D3,2D3,3D3; |
InChI-Schlüssel |
IRXCLCQOLQYHQP-IMOSCWSWSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC[C@@H](COC1=C(C=C(C=C1)O)C2CCCC2)O.Cl |
Kanonische SMILES |
CC(C)(C)NCC(COC1=C(C=C(C=C1)O)C2CCCC2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



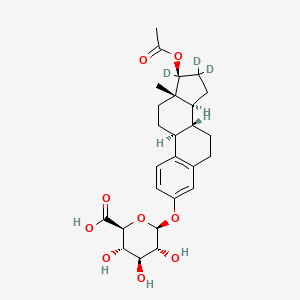
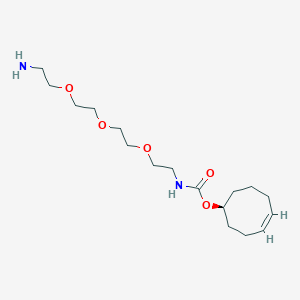
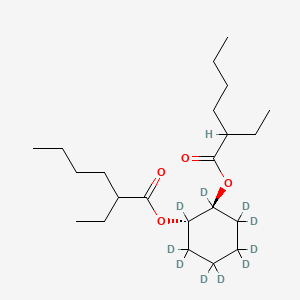

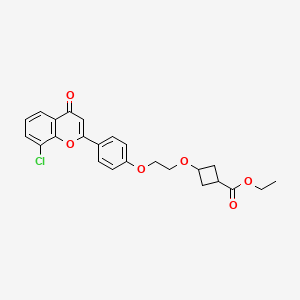

![[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate](/img/structure/B15144495.png)

